molecular formula C9H6ClF3N2O3 B1449511 N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 2251053-03-7

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1449511
CAS No.: 2251053-03-7
M. Wt: 282.6 g/mol
InChI Key: WVJJGJQWVCPIDF-UHFFFAOYSA-N
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Description

N-[2-Chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide is a high-quality chemical building block designed for research and development applications. This compound belongs to the class of substituted anilides and acetamides, a group known for its utility in medicinal chemistry and agrochemical research . The structure incorporates chloro, nitro, and trifluoromethyl functional groups, which are key pharmacophores often explored in the synthesis of bioactive molecules and advanced materials . As a versatile intermediate, it is particularly valuable in organic synthesis for constructing more complex molecular architectures. Researchers can utilize this compound in pilot-scale or production-scale applications, available from milligrams to multi-kilogram batches to suit various project needs . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(10)2-5(9(11,12)13)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJJGJQWVCPIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-chloro-4-(trifluoromethyl)aniline

  • Reagents and Conditions:

    • Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) mixture is used as the nitrating agent.
    • The reaction is typically carried out under controlled temperature to favor ortho-nitration relative to the chloro substituent.
    • Alternative nitration methods include Fe(NO3)3·9H2O as a promoter and nitro source in a solvent system of dichloroethane (DCE) and hexafluoroisopropanol (HFIP) at 50 °C, which offers regioselectivity and milder conditions.
  • Mechanism:

    • The electrophilic aromatic substitution proceeds with the nitronium ion (NO2+) attacking the aromatic ring.
    • The electron-withdrawing trifluoromethyl and chloro groups direct the nitration to the 6-position.
    • In Fe(NO3)3-mediated nitration, a single electron transfer (SET) mechanism forms a cationic radical intermediate, which reacts with NO2- radicals to give the nitrated product.
  • Yield and Purification:

    • The nitration step generally yields 70–85% of 2-chloro-6-nitro-4-(trifluoromethyl)aniline.
    • Purification is achieved by extraction, washing, and column chromatography.

Acetylation of 2-chloro-6-nitro-4-(trifluoromethyl)aniline

  • Reagents and Conditions:

    • Acetic anhydride is used as the acetylating agent.
    • A base such as pyridine or triethylamine is employed to neutralize the formed acid and catalyze the reaction.
    • The reaction is typically performed at room temperature under inert atmosphere (argon) to avoid side reactions.
  • Procedure:

    • The aniline derivative is dissolved in an organic solvent like dichloromethane.
    • Acetic anhydride is added dropwise with stirring.
    • The reaction is monitored by TLC until completion.
    • The mixture is washed with sodium carbonate solution, dried over sodium sulfate, and solvent is removed under reduced pressure.
    • The crude product can be purified by recrystallization or flash chromatography.
  • Yield:

    • Acetylation yields are typically high, ranging from 90% to 98%, producing analytically pure this compound.

Industrial Production Considerations

  • Scale-Up:

    • Industrial synthesis follows the same two-step route but incorporates continuous flow reactors for better control of exothermic nitration and acetylation reactions.
    • Automated systems improve safety, reproducibility, and reduce waste.
  • Process Optimization:

    • Reaction parameters such as temperature, acid concentration, and reaction time are optimized to maximize yield and purity.
    • Use of greener solvents and catalysts is explored to minimize environmental impact.

Summary of Preparation Method Data

Step Reagents/Conditions Yield (%) Notes
Nitration HNO3/H2SO4 or Fe(NO3)3·9H2O, DCE/HFIP, 50 °C 70–85 Regioselective ortho-nitration; radical mechanism with Fe(NO3)3
Acetylation Acetic anhydride, pyridine/triethylamine, RT 90–98 High yield; performed under inert atmosphere
Industrial Process Continuous flow reactors, automated control >85 Enhanced safety and efficiency

Supporting Experimental Findings

  • Nitration via Fe(NO3)3·9H2O:

    • A study demonstrated the use of Fe(NO3)3·9H2O as both nitro source and promoter for regioselective nitration of N-phenylacetamides, including substrates analogous to 2-chloro-4-(trifluoromethyl)aniline.
    • The reaction proceeds at 50 °C over 10 hours in DCE/HFIP solvent mixture with yields around 80% and high regioselectivity.
    • The proposed mechanism involves SET and radical intermediates, providing an alternative to harsh acid nitration.
  • Acetylation Procedure:

    • Acetylation of anilines with acetic anhydride in dichloromethane under argon atmosphere yields N-phenylacetamides quantitatively.
    • The reaction is clean, requiring only aqueous workup and drying steps, with optional flash chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-chloro-6-amino-4-(trifluoromethyl)phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-6-nitro-4-(trifluoromethyl)benzoic acid and acetamide.

Scientific Research Applications

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Key Differences :

  • Substituent Positions : The isomer N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide (CAS 172215-95-1) differs in the placement of the chloro (4-position) and nitro (2-position) groups compared to the target compound.
  • Physicochemical Properties: Positional isomerism alters electron distribution and steric hindrance.
  • Synthetic Accessibility : Both isomers share a molecular formula (C₉H₆ClF₃N₂O₃) but may require divergent synthetic routes due to regioselective challenges in nitration and chlorination steps .

Heterocyclic Acetamide Derivatives

Examples :

  • Synthetic Yields : Microwave-assisted synthesis of benzothiazole analogs (e.g., Compound 13 in EP3348550A1) yields only 19%, suggesting higher complexity compared to the target compound’s synthesis .
  • Biological Implications : The benzothiazole moiety may improve interactions with enzymes or receptors, but the trifluoromethyl group’s position on the benzothiazole (vs. the phenyl ring in the target compound) could alter lipophilicity and bioavailability .

Acetamides with Varying Aromatic Substituents

Examples from :

  • (E)-2-(2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (pKa = 5.849): The 4-trifluoromethylphenyl group mirrors the target compound’s substituent but lacks nitro and chloro groups, reducing electron-withdrawing effects and possibly diminishing reactivity .

Agrochemically Relevant Chloroacetamides

Examples from :

  • Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): A herbicide with a chloroacetamide backbone but differing in alkyl and alkoxy substituents. The target compound’s nitro group may confer oxidative resistance or novel herbicidal mechanisms compared to metolachlor’s ethoxy-methyl groups.

Structural and Functional Implications

Electronic Effects

  • The nitro group at the 6-position in the target compound strongly withdraws electrons, polarizing the acetamide carbonyl and increasing susceptibility to nucleophilic attack. This contrasts with analogs lacking nitro substituents (e.g., phthalimide derivatives in ), where electron withdrawal is less pronounced .

Steric Considerations

  • The ortho-chloro substituent (2-position) introduces steric hindrance near the acetamide group, which may restrict rotational freedom and stabilize specific conformations. This contrasts with para-substituted isomers (e.g., CAS 172215-95-1), where steric effects are minimized .

Biological Activity

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3N2O3, with a molecular weight of approximately 282.60 g/mol. The compound features several functional groups:

  • Chloro group : Enhances electrophilicity.
  • Nitro group : Involved in redox reactions.
  • Trifluoromethyl group : Imparts unique electronic properties.

These groups contribute to the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access.
  • Signal Transduction Modulation : It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
  • Selective Androgen Receptor Modulation (SARM) : Studies indicate its potential role as a SARM, with variations in structure influencing its biological effects.

Biological Activity

Research has shown that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigated for its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory conditions.
  • Antiparasitic Activity : Similar compounds have demonstrated significant activity against Trypanosoma cruzi, suggesting potential for further exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamideSimilar chloro and nitro groupsDifferent positioning affects reactivity
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamideLacks nitro groupPotentially less bioactive
3-TrifluoromethylanilineBase structure for synthesisPrecursor for various derivatives

This table highlights how the arrangement and type of substituents influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antiparasitic Activity : In vitro studies indicated that related nitroheterocyclic compounds exhibited IC50 values ranging from 40 nM to 1.97 μM against T. cruzi amastigotes, suggesting that this compound may possess similar or enhanced efficacy .
  • Pharmacokinetic Profile : Research into binding affinity to androgen receptors indicates that structural modifications can significantly alter pharmacokinetics and biological activity, highlighting the importance of further investigation into this compound.
  • Toxicity Studies : Preliminary toxicity assessments suggest that while some derivatives exhibit potent biological activities, they may also present toxicity concerns, necessitating careful evaluation during drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

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